molecular formula C59H63Cl3N4O4 B13396206 6-chloro-1,3,3,7,8-pentadeuterio-4,9-dihydro-2H-fluorene-1-carboxamide;6-chloro-1,3,3-trideuterio-7-methyl-4,9-dihydro-2H-fluorene-1-carboxamide;6-chloro-1,3,3-trideuterio-8-methyl-4,9-dihydro-2H-fluorene-1-carboxamide;1,3,3,5-tetradeuterio-6-methyl-4,9-dihydro-2H-fluorene-1-carboxamide CAS No. 9002-70-4

6-chloro-1,3,3,7,8-pentadeuterio-4,9-dihydro-2H-fluorene-1-carboxamide;6-chloro-1,3,3-trideuterio-7-methyl-4,9-dihydro-2H-fluorene-1-carboxamide;6-chloro-1,3,3-trideuterio-8-methyl-4,9-dihydro-2H-fluorene-1-carboxamide;1,3,3,5-tetradeuterio-6-methyl-4,9-dihydro-2H-fluorene-1-carboxamide

Cat. No.: B13396206
CAS No.: 9002-70-4
M. Wt: 998.5 g/mol
InChI Key: YVEVUWZPGPAZMJ-UHFFFAOYSA-N
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Description

The compound “6-chloro-1,3,3,7,8-pentadeuterio-4,9-dihydro-2H-fluorene-1-carboxamide; 6-chloro-1,3,3-trideuterio-7-methyl-4,9-dihydro-2H-fluorene-1-carboxamide; 6-chloro-1,3,3-trideuterio-8-methyl-4,9-dihydro-2H-fluorene-1-carboxamide; 1,3,3,5-tetradeuterio-6-methyl-4,9-dihydro-2H-fluorene-1-carboxamide” is a complex organic molecule featuring multiple deuterium substitutions. These compounds are derivatives of fluorene, a polycyclic aromatic hydrocarbon, and are characterized by the presence of chlorine and deuterium atoms, which can significantly alter their chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves multiple steps, starting with the preparation of the fluorene backbone. Deuterium atoms are introduced through specific reactions such as deuterium exchange or the use of deuterated reagents. The chlorination and carboxamide formation are achieved through standard organic synthesis techniques, including halogenation and amidation reactions.

Industrial Production Methods

Industrial production of these compounds would require scalable and efficient synthetic routes. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

These compounds can undergo various chemical reactions, including:

    Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

These compounds have a wide range of applications in scientific research, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activity and interactions with biomolecules.

    Medicine: Investigated for their potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which these compounds exert their effects involves interactions with specific molecular targets and pathways. For example, the presence of deuterium can influence the rate of metabolic reactions, leading to altered biological activity. The chlorine atom can also participate in various chemical interactions, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound without deuterium or chlorine substitutions.

    Chlorofluorene: Fluorene with chlorine substitutions but no deuterium.

    Deuterofluorene: Fluorene with deuterium substitutions but no chlorine.

Uniqueness

The unique combination of chlorine and deuterium atoms in these compounds distinguishes them from other fluorene derivatives. This combination can lead to unique chemical properties and reactivity, making them valuable for specific applications in research and industry.

Properties

CAS No.

9002-70-4

Molecular Formula

C59H63Cl3N4O4

Molecular Weight

998.5 g/mol

IUPAC Name

6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide

InChI

InChI=1S/2C15H16ClNO.C15H17NO.C14H14ClNO/c1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;1-9-5-6-10-8-14-11(13(10)7-9)3-2-4-12(14)15(16)17;15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h5,7,11H,2-4,6H2,1H3,(H2,17,18);5-6,11H,2-4,7H2,1H3,(H2,17,18);5-7,12H,2-4,8H2,1H3,(H2,16,17);4-5,7,11H,1-3,6H2,(H2,16,17)

InChI Key

YVEVUWZPGPAZMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3=C2CCCC3C(=O)N)C=C1.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N

Origin of Product

United States

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